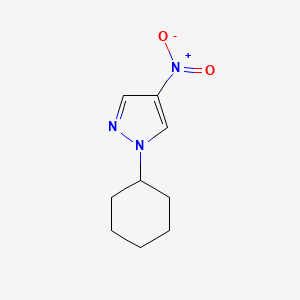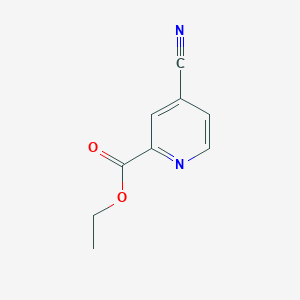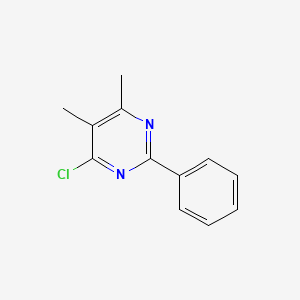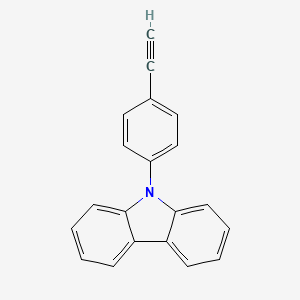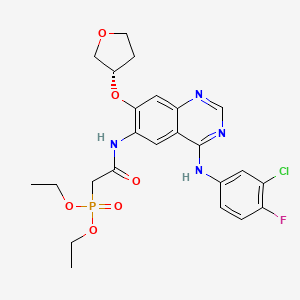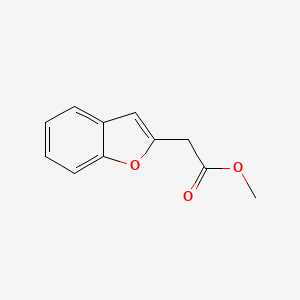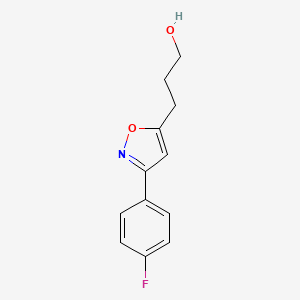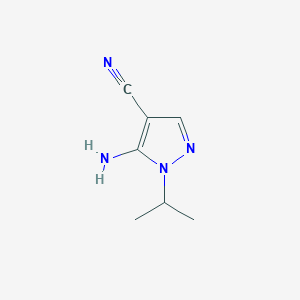
5-アミノ-1-イソプロピル-1H-ピラゾール-4-カルボニトリル
概要
説明
5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 21254-23-9. It has a molecular weight of 150.18 .
Synthesis Analysis
An efficient one-pot protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile and its derivative has been reported. This involves the use of aromatic aldehyde, malononitrile, phenylhydrazine, and Mg-Fe hydrotalcite as a heterogeneous catalyst at ambient temperature .Molecular Structure Analysis
The molecular structure of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile is represented by the linear formula C7H10N4 . The InChI code for this compound is 1S/C7H10N4/c1-5(2)11-7(9)6(3-8)4-10-11/h4-5H,9H2,1-2H3 .科学的研究の応用
有機合成における触媒
5-アミノ-1-イソプロピル-1H-ピラゾール-4-カルボニトリルは、特にピラゾール誘導体の形成において、有機合成の構成要素として使用されてきました。 これらの誘導体は、様々な生物活性化合物に存在するため、幅広い用途があります .
抗菌剤開発
この化合物の誘導体は、抗菌活性において可能性を示しています。 これは、5-アミノ-1-イソプロピル-1H-ピラゾール-4-カルボニトリルが、新しい抗菌剤の開発における前駆体となり得ることを示唆しています .
化学中間体
Safety and Hazards
The safety information available indicates that 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile is potentially hazardous. The associated hazard statements are H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
作用機序
Target of Action
Pyrazole derivatives, a group to which this compound belongs, have been reported to exhibit a wide range of medicinal, biological, and industrial properties .
Mode of Action
It’s synthesized by anomeric based oxidative aromatization . The synthesis involves several consecutive reactions in one step and in one container, producing the target product without the need to separate the intermediates .
Biochemical Pathways
Pyrazole derivatives have been reported to have properties such as antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic, and analgesic activities , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound is reported to have high gi absorption , which suggests that it may have good bioavailability.
Result of Action
Given the reported properties of pyrazole derivatives , it can be inferred that this compound may have a range of potential effects at the molecular and cellular level.
Action Environment
The synthesis of this compound has been reported to be facilitated by various catalysts , suggesting that the reaction conditions may play a role in its formation and potentially its action.
生化学分析
Biochemical Properties
5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to interact with human cannabinoid receptors (hCB1 and hCB2), and inhibitors of p38 kinase . These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form hydrogen bonds and its structural compatibility with active sites of enzymes make it a versatile molecule in biochemical studies.
Cellular Effects
The effects of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has shown cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . The compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell survival and growth. Additionally, it can modulate metabolic pathways, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been shown to act as an inhibitor of p38 kinase . This inhibition can lead to downstream effects on signaling pathways, ultimately altering gene expression and cellular responses. The compound’s ability to form stable complexes with enzymes and receptors is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities. At higher doses, it can cause toxic or adverse effects. For instance, high doses of the compound have been associated with cytotoxicity in various cell lines . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to interact with enzymes involved in the synthesis of pyrazole derivatives . These interactions can influence the overall metabolic profile of cells, leading to changes in the levels of key metabolites and metabolic intermediates.
Transport and Distribution
The transport and distribution of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect metabolic processes . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
5-amino-1-propan-2-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-5(2)11-7(9)6(3-8)4-10-11/h4-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLUYAARRNLXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591774 | |
| Record name | 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21254-23-9 | |
| Record name | 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



